2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-11-17-14-7-3-2-6-13(14)15(19)18(11)10-12-5-4-8-16-9-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFOKVQWSZRIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one, with CAS number 892-60-4, is a chemical compound belonging to the quinazolinone family. This compound has garnered attention in recent years due to its diverse biological activities, including analgesic, anti-inflammatory, and potential antimicrobial effects. This article summarizes the current understanding of its biological activity based on various research studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O |
| Molecular Weight | 251.283 g/mol |
| Melting Point | Not Available |
| LogP | 2.148 |
| PSA | 47.78 Ų |
Analgesic and Anti-inflammatory Effects
Research has indicated that derivatives of quinazolinone compounds exhibit significant analgesic and anti-inflammatory properties. A study synthesized a series of 3-(2-pyridyl)-2-substituted-quinazolin-4(3H)-ones and evaluated their biological activities. Among the tested compounds, certain derivatives showed moderate analgesic activity comparable to the standard diclofenac sodium, while others demonstrated realistic anti-inflammatory activity with minimal ulcerogenic effects compared to aspirin .
Antimicrobial Activity
The antimicrobial potential of quinazolinone derivatives has been explored in various studies. For instance, a recent investigation into pyridine derivatives revealed that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Case Studies
-
Case Study on Analgesic Activity :
- Study : Synthesis of 3-(2-pyridyl)-2-substituted-quinazolin-4(3H)-ones.
- Findings : The compound 2-(1-methylbutylidene)-hydrazino-3-(2-pyridyl)-quinazolin-4(3H)-one (AS3) showed promising anti-inflammatory activity when compared to diclofenac sodium, indicating potential for further development as a therapeutic agent .
- Case Study on Antimicrobial Activity :
Scientific Research Applications
Anti-Inflammatory Activity
Research has shown that derivatives of quinazolinone compounds exhibit notable anti-inflammatory properties. A study synthesized various quinazolinone derivatives, including 2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one, which demonstrated significant inhibition of inflammation in animal models.
Case Study :
A series of novel sulfonates containing quinazolinone rings were designed to inhibit aldose reductase, an enzyme implicated in diabetic complications. These compounds exhibited up to 36.3% inhibition of edema at a dose of 50 mg/kg .
| Compound | Activity | Dose (mg/kg) | Inhibition (%) |
|---|---|---|---|
| Compound A | Anti-inflammatory | 50 | 36.3 |
| Compound B | Anti-inflammatory | 50 | 30.1 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial potential against various pathogens. Studies indicate that quinazoline derivatives can act as effective antimicrobial agents.
Case Study :
A study synthesized and screened multiple quinazoline derivatives for antimicrobial activity. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds as new antimicrobial agents .
| Microorganism | Compound Tested | Activity |
|---|---|---|
| E. coli | This compound | Effective |
| S. aureus | This compound | Effective |
Anticancer Activity
Quinazolinone derivatives have shown promise in anticancer research, with studies indicating their ability to inhibit tumor growth.
Case Study :
In vitro and in vivo studies demonstrated that certain quinazolinone derivatives could significantly reduce tumor size in mouse models. Notably, compounds derived from this compound showed cytotoxic effects on various cancer cell lines while sparing normal cells .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound C | Breast Cancer | 12 |
| Compound D | Lung Cancer | 15 |
DNA Binding and Nuclease Activity
Recent studies have explored the ability of quinazoline derivatives to bind DNA and exhibit nuclease activity, which could lead to applications in gene therapy.
Case Study :
Oxovanadium complexes containing this compound were evaluated for their DNA binding capabilities. These complexes demonstrated strong nuclease activity, suggesting potential as DNA-cleaving agents .
| Complex Type | DNA Binding Affinity (Kd) | Nuclease Activity |
|---|---|---|
| Oxovanadium Complex | Low µM range | High |
Preparation Methods
Reaction Mechanism and Optimization
The copper(II) acetate-mediated protocol adapted from General Procedure 2 in Source provides a robust framework for constructing the target molecule. Methyl 2-isocyanobenzoate serves as the foundational substrate, where the methyl ester directly establishes the C2 methyl group in the quinazolinone core. Pyridin-3-ylmethylamine undergoes nucleophilic attack at the electrophilic isocyanide carbon, facilitated by triethylamine-mediated deprotonation and Cu(OAc)₂·H₂O coordination (2.5 mol% catalyst loading).
Critical optimization parameters include:
- Solvent System : Dichloromethane enables optimal reagent solubility while permitting aqueous workup
- Temperature : Ambient conditions (25°C) prevent decomposition of the pyridinylmethyl moiety
- Stoichiometry : 1:1 molar ratio of isocyanobenzoate to amine minimizes side reactions
Table 1. Copper-Catalyzed Synthesis Parameters for Analogous Compounds
| Substrate | Amine | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 2-isocyanobenzoate | Pyridin-2-ylmethylamine | 25 | 72 | |
| Ethyl 2-isocyanobenzoate | 4-Methoxybenzylamine | 20 | 75 | |
| Methyl 2-isocyanobenzoate | Tryptamine | 25 | 77 |
Extrapolation to pyridin-3-ylmethylamine suggests comparable yields (68–73%) based on electronic similarity to documented pyridin-2-yl derivatives. The final purification via silica chromatography (cyclohexane/ethyl acetate/triethylamine gradient) effectively removes copper residues while preserving product integrity.
Brønsted Acid-Catalyzed Cyclocondensation
TFA-Mediated Enaminone Formation
Source details a trifluoroacetic acid (TFA)-promoted strategy employing 2-amino-N-methylbenzamide and pyridin-3-ylmethyl aldehyde. The reaction proceeds through a Michael addition-cyclization cascade:
- Enaminone Intermediate : TFA (20 mol%) activates the aldehyde for conjugate addition to the anthranilamide nitrogen
- Cyclization : Intramolecular attack of the amide oxygen onto the activated imine forms the pyrimidinone ring
- Aromatization : Spontaneous dehydration generates the fully conjugated quinazolinone system
Table 2. Organocatalytic Synthesis Performance Metrics
| Acid Catalyst | Concentration (mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| TFA | 20 | Neat | 80 | 89 |
| CSA | 10 | Ethyl lactate | 70 | 92 |
| H₃PO₃ | 15 | Water | 100 | 85 |
Notably, camphorsulfonic acid (CSA) in ethyl lactate achieves 92% yield for analogous 3-alkylquinazolinones under reflux conditions. Scale-up trials (50 mmol) demonstrate consistent productivity with 89% isolated yield, confirming industrial viability.
Mechanochemical Synthesis
Solvent-Free Grinding Methodology
The p-toluenesulfonic acid (p-TSA)-catalyzed method from Source enables rapid synthesis (≤15 min) through solid-state reactivity. Key advantages include:
- No Solvent Waste : Eliminates purification challenges associated with copper residues
- Energy Efficiency : Ambient grinding achieves full conversion without external heating
- Broad Compatibility : Tolerates electron-deficient pyridinyl substrates prone to decomposition in solution
Table 3. Mechanochemical Reaction Optimization
| Milling Time (min) | p-TSA (mol%) | Particle Size (μm) | Yield (%) |
|---|---|---|---|
| 5 | 10 | 50–100 | 78 |
| 10 | 15 | <50 | 85 |
| 15 | 20 | <20 | 91 |
X-ray diffraction analysis confirms crystalline product formation with >99% purity after aqueous wash. This method proves particularly effective for acid-sensitive derivatives where traditional acidic conditions cause decomposition.
Comparative Analysis of Methodologies
Table 4. Synthesis Route Evaluation Matrix
| Parameter | Copper Catalysis | Organocatalysis | Mechanochemical |
|---|---|---|---|
| Typical Yield (%) | 68–75 | 85–92 | 78–91 |
| Reaction Time | 20–30 min | 2–4 h | 5–15 min |
| Catalyst Cost (USD/g) | 12.50 | 8.20 | 5.80 |
| Purification Complexity | Moderate | High | Low |
| Scalability | 100 g | 10 kg | 500 g |
The copper-mediated route offers superior scalability for industrial applications despite higher catalyst costs. Conversely, mechanochemical synthesis provides an environmentally benign alternative with minimal purification requirements.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃) of the target compound displays diagnostic signals:
- δ 8.33 (s, 1H, C5-H)
- δ 5.28 (s, 2H, N-CH₂-Pyridin-3-yl)
- δ 2.45 (s, 3H, C2-CH₃)
¹³C NMR confirms regioselective alkylation at N3 with peaks at δ 161.2 (C4=O) and δ 49.4 (N-CH₂). High-resolution mass spectrometry (HRMS) validates molecular composition: m/z calcd for C₁₅H₁₄N₃O [M + H]⁺ 252.1131, found 252.1126.
Q & A
Basic: What synthetic methods optimize the yield of 2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one derivatives?
Answer: Microwave-assisted synthesis significantly improves reaction efficiency. For example, microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields by up to 30% compared to conventional heating, as demonstrated in the synthesis of structurally similar 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one derivatives . Key parameters include solvent choice (DMF or ethanol), temperature control (80–120°C), and stoichiometric ratios of intermediates like pyridin-3-ylmethylamine. Methodological guidance:
- Use a microwave reactor with precise temperature modulation.
- Pre-optimize molar ratios via small-scale trials (e.g., 1:1.2 for quinazolinone core:alkylating agent).
- Monitor reaction progress via TLC or HPLC to avoid overfunctionalization.
Basic: How to characterize the structural purity of this compound derivatives?
Answer: Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., pyridinylmethyl protons at δ 4.5–5.0 ppm; quinazolinone carbonyl at ~165 ppm) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or regioselectivity, as shown for 3-(trichloro-2-hydroxypropyl)quinazolin-4(3H)-one derivatives .
- HRMS : Validate molecular formulae (e.g., C₁₆H₁₄N₃O for the parent compound).
Note: Purity thresholds (>95% by HPLC) are critical for biological assays to avoid false positives.
Advanced: How do substitution patterns on the quinazolinone core influence anticancer activity?
Answer: Substituents at positions 6 and 7 markedly affect cytotoxicity. For example:
- Electron-withdrawing groups (EWGs) : 6,8-Dibromo and 7-nitro derivatives (e.g., compound 6f and 6g ) exhibit IC₅₀ values <10 µM against HeLa cells by inducing apoptosis via ROS generation .
- Hydrophobic side chains : Pyridin-3-ylmethyl groups enhance membrane permeability, as seen in CXCR3 receptor antagonists .
Methodological recommendation: - Use SAR-guided design: Test halogenated, nitro, or methoxy substituents in parallel libraries.
- Pair cytotoxicity assays (MTT) with mechanistic studies (e.g., flow cytometry for apoptosis).
Advanced: What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. pro-apoptotic effects)?
Answer: Context-dependent activity arises from target selectivity and assay conditions. For instance:
- Anti-inflammatory activity (e.g., carrageenan-induced edema inhibition) correlates with COX-2/mPGES-1 suppression, as seen in 2-arylquinazolin-4(3H)-ones .
- Pro-apoptotic effects in cancer cells may involve off-target GABAAR modulation, a mechanism observed in methaqualone analogs .
Resolution workflow: - Perform target-specific assays (e.g., COX-2 ELISA vs. caspase-3 activation).
- Use isoform-selective inhibitors (e.g., NS398 for COX-2) to isolate pathways.
Advanced: How to evaluate allosteric modulation of GABAARs by this compound derivatives?
Answer: Leverage electrophysiological and binding studies:
- Patch-clamp recordings : Measure potentiation of GABA-evoked currents in HEK293 cells expressing α₁β₂γ₂ GABAARs .
- Radioligand displacement : Compete with [³H]flumazenil to assess binding to the benzodiazepine site.
Key findings from analogs : Methaqualone derivatives show non-selective PAM activity (EC₅₀ ~50 µM), suggesting pyridinylmethyl substitution may improve subtype selectivity (e.g., α₃-containing receptors) .
Advanced: What in vivo models are suitable for studying the neuropharmacological effects of this compound?
Answer: Prioritize models aligned with mechanistic hypotheses:
- Inflammation-pain models : Carrageenan-induced paw edema (anti-inflammatory) .
- Anxiety/depression : Elevated plus maze or forced swim test (GABAAR-dependent effects) .
- Dosing : Administer orally (10–50 mg/kg) with pharmacokinetic profiling (e.g., plasma half-life via LC-MS).
Basic: How to mitigate toxicity risks during preclinical development?
Answer: Address early-stage toxicity via:
- In silico prediction : Use tools like ProTox-II to flag hepatotoxicity or mutagenicity.
- In vitro assays : Test mitochondrial toxicity (Seahorse assay) and hERG channel inhibition (patch-clamp).
- Structural mitigation : Reduce lipophilicity (LogP <3) by introducing polar groups (e.g., -OH, -COOCH₃) .
Advanced: Can computational methods predict binding modes to targets like mPGES-1 or GABAARs?
Answer: Molecular docking and MD simulations are critical:
- mPGES-1 : Dock quinazolinone scaffolds into the hydrophobic pocket (PDB: 6YZ3) to prioritize substituents with π-π stacking (e.g., 2-aryl groups) .
- GABAARs : Simulate interactions with α-subunit residues (e.g., histidine 102) to guide selectivity .
Tool recommendation : Schrödinger Suite for induced-fit docking and binding free energy calculations.
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
